4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17815244
InChI: InChI=1S/C10H15N3O2/c1-2-13-4-3-12-9(13)7-5-11-6-8(7)10(14)15/h3-4,7-8,11H,2,5-6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17815244

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c1-2-13-4-3-12-9(13)7-5-11-6-8(7)10(14)15/h3-4,7-8,11H,2,5-6H2,1H3,(H,14,15)
Standard InChI Key CRLUFJCBPHAPMI-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1C2CNCC2C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a carboxylic acid group (COOH-\text{COOH}) and at the 4-position with a 1-ethylimidazol-2-yl moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is ethylated at the 1-position, conferring both lipophilic and electronic effects.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight209.24 g/mol
IUPAC Name4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid
Canonical SMILESCCN1C=CN=C1C2CNCC2C(=O)O
InChIKeyCRLUFJCBPHAPMI-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions, including:

  • Imidazole Ring Formation: Condensation of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions.

  • Pyrrolidine Functionalization: Introduction of the carboxylic acid group via Michael addition or cyclization of γ-amino acids.

  • Coupling Reactions: Linking the imidazole and pyrrolidine moieties through nucleophilic substitution or cross-coupling strategies.

Optimization Challenges

Key challenges include controlling regioselectivity during imidazole substitution and minimizing racemization at chiral centers. Solvent choice (e.g., DMF, THF) and catalysts (e.g., palladium for cross-couplings) critically impact yield and purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid’s polarity and the imidazole’s aromaticity. It is stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Peaks corresponding to the ethyl group (δ\delta 1.2–1.4 ppm), imidazole protons (δ\delta 7.2–7.5 ppm), and pyrrolidine methylenes (δ\delta 2.5–3.5 ppm).

  • IR Spectroscopy: Stretching vibrations for COOH-\text{COOH} (1700cm1\sim 1700 \, \text{cm}^{-1}) and imidazole C=N (1600cm1\sim 1600 \, \text{cm}^{-1}).

Biological Activity and Mechanisms

Enzyme Inhibition

The imidazole moiety can coordinate with metal ions in enzyme active sites, while the carboxylic acid group participates in hydrogen bonding. Preliminary studies suggest activity against metalloproteases and kinases, though specific targets require validation.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Structural modifications (e.g., esterification of the carboxylic acid) enhance bioavailability and target affinity.

Covalent Drug Design

The ethyl group on the imidazole enables covalent binding to cysteine residues in target proteins, a strategy employed in irreversible inhibitors for oncology and immunology.

Research Advancements and Future Directions

Recent Studies

  • In Silico Screening: Molecular docking simulations predict high affinity for the ATP-binding pocket of EGFR kinase.

  • In Vivo Toxicity: Rodent studies indicate low acute toxicity (LD50_{50} > 500 mg/kg), supporting further preclinical evaluation.

Unresolved Questions

  • Metabolic Pathways: Hepatic clearance mechanisms and metabolite identification remain uncharacterized.

  • Stereochemistry-Activity Relationships: The impact of pyrrolidine ring conformation on efficacy requires enantioselective synthesis and testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator